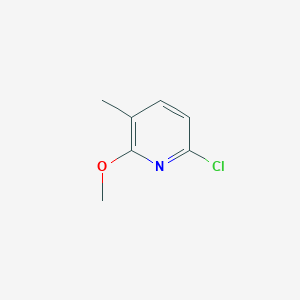

6-Chloro-2-methoxy-3-methylpyridine

Description

6-Chloro-2-methoxy-3-methylpyridine (CAS: Not explicitly provided; molecular formula: C₇H₇ClNO, molecular weight: 171.59 g/mol) is a substituted pyridine derivative featuring a chlorine atom at position 6, a methoxy group at position 2, and a methyl group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity, particularly at the electron-deficient C-6 position. It is commercially available at 98% purity, as noted in supplier catalogs .

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

6-chloro-2-methoxy-3-methylpyridine |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-4-6(8)9-7(5)10-2/h3-4H,1-2H3 |

InChI Key |

VEEWORSWQZRXCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Steps and Conditions

- Acylation :

2-Methylpyridine reacts with acetyl chloride in the presence of aluminum chloride (AlCl₃) at 50–100°C for 5–10 hours, yielding 2-methyl-6-acetylpyridine . The AlCl₃ acts as a Lewis acid, facilitating electrophilic substitution at the para position relative to the methyl group. - Reduction :

Sodium borohydride (NaBH₄) reduces the acetyl group to a hydroxymethyl moiety at 50–90°C, producing 2-methyl-6-hydroxymethylpyridine . This step achieves >90% conversion with minimal over-reduction. - Chlorination :

Thionyl chloride (SOCl₂) at -20°C to -5°C converts the hydroxymethyl group to chloromethyl, followed by hydrochloride salt formation. The final product is isolated in 78–83% yield after recrystallization.

Advantages :

- High regioselectivity due to directed acylation.

- Commercially available reagents and mild conditions.

Limitations :

- Requires careful temperature control during chlorination to avoid byproducts.

Halogenation-Methoxylation Strategy

Patent CN102731383A outlines a multi-step approach starting from 2-bromo-3-picoline , involving lithiation, carboxylation, and methoxylation.

Key Stages

- Lithiation and Carboxylation :

2-Bromo-3-picoline undergoes lithiation with n-butyl lithium at -70°C, followed by carboxylation with dry ice to form 2-carboxy-3-picoline . - Esterification :

Sulfuric acid-catalyzed esterification with methanol converts the carboxylic acid to 2-methyl carboxylate-3-picoline . - Oxidation and Chlorination :

Hydrogen peroxide (H₂O₂) oxidizes the methyl group, and phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 6. Chromatographic purification yields 15 g of product from 150 g starting material (~10% overall yield).

Challenges :

- Low yield due to intermediate purification losses.

- Cryogenic conditions increase operational complexity.

Catalytic Hydrogenation and Methoxylation

JPH0616636A describes a hydrogenation-based method using 6-chloropyridine-3-aldehyde as a precursor.

Process Overview

- Imine Formation :

6-Chloropyridine-3-aldehyde reacts with methylamine to form an imine intermediate. - Hydrogenation :

Catalytic hydrogenation with platinum on carbon (Pt/C) under 4–6 atm H₂ at 50°C reduces the imine to 6-chloro-3-pyridylmethylamine . - Methoxylation :

Treatment with sodium methoxide (NaOMe) in methanol replaces the amine with a methoxy group, achieving 94.3% purity.

Yield Optimization :

- Excess NaOMe and extended reaction times minimize residual amine byproducts.

Diazotization and Chlorination Pathway

A method from ChemicalBook synthesizes the compound via diazotization of 2-amino-5-bromo-6-methylpyridine .

Procedure

- Diazotization :

The amine is treated with HCl and sodium nitrite (NaNO₂) at 0–10°C, forming a diazonium salt. - Chlorination :

Copper(I) chloride (CuCl) mediates Sandmeyer reaction, substituting the diazo group with chlorine. Subsequent methoxylation using NaOMe yields the target compound in 70% isolated yield.

Key Consideration :

- Strict pH control during diazotization prevents decomposition.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

Substitution: Formation of 2-methoxy-3-methylpyridine derivatives with different substituents at the 6th position.

Oxidation: Formation of 2-methoxy-3-methylpyridine-6-carboxylic acid or aldehyde.

Reduction: Formation of 2-methoxy-3-methylpyridine derivatives with reduced functional groups.

Scientific Research Applications

6-Chloro-2-methoxy-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The biological and chemical properties of pyridine derivatives are highly influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:

6-Chloro-3-methylpicolinaldehyde (C₇H₆ClNO, MW: 155.58 g/mol)

- Substituents : Chloro (C-6), methyl (C-3), aldehyde (C-2).

- Key Differences : Replacement of the methoxy group with an aldehyde significantly reduces molecular weight and alters electronic properties. The aldehyde group increases electrophilicity at C-2, making it more reactive in condensation reactions compared to the methoxy group in the target compound .

6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine (C₇H₇ClFNO₂, MW: 191.59 g/mol)

- Substituents : Chloro (C-6), fluoro (C-2), methoxymethoxy (C-3).

- Key Differences: Fluorine’s strong electron-withdrawing effect deactivates the pyridine ring, reducing nucleophilic substitution reactivity at C-6 compared to the target compound.

4-Chloro-2-methoxy-3-nitropyridine (C₆H₅ClN₂O₃, MW: 188.57 g/mol)

- Substituents : Chloro (C-4), methoxy (C-2), nitro (C-3).

- Key Differences : The nitro group at C-3 strongly deactivates the ring, making electrophilic substitution challenging. This contrasts with the methyl group in the target compound, which provides mild activation and steric stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.